N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cholinesterase inhibition Alzheimer's disease Coumarin SAR

SAR expansion beyond the 12-compound Tehrani 2019 coumarin-3-carboxamide-N-morpholine series is hindered by limited linker diversity. This compound delivers an unexplored furan-2-yl branch at the ethyl linker α-carbon-absent from all benchmarks 5a-5l-to directly address that gap. • Unique substitution pattern enables probing of peripheral anionic site (PAS) interactions in dual-binding AChE inhibitors. • CNS MPO-compliant: cLogP ~2.1, TPSA ~76 Ų; morpholine lowers basicity vs. pyrrolidine, potentially reducing hERG liability. • Custom synthesis available; contact us for a quote, lead time, and bulk options.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
Cat. No. B11375784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CO4
InChIInChI=1S/C20H20N2O5/c23-19(15-12-14-4-1-2-5-17(14)27-20(15)24)21-13-16(18-6-3-9-26-18)22-7-10-25-11-8-22/h1-6,9,12,16H,7-8,10-11,13H2,(H,21,23)
InChIKeyYWEVSEXIFNIUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide – Core Scaffold & Procurement Profile


N-[2-(Furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin-3-carboxamide-N-morpholine hybrid class, a family recognized for potent cholinesterase inhibition and multi-target CNS potential [1]. The compound incorporates a 2-oxo-2H-chromene (coumarin) core linked via a carboxamide spacer to an ethyl bridge that simultaneously bears a morpholine ring and a furan-2-yl substituent. This topology distinguishes it from simpler N-alkyl-morpholine coumarin analogs that lack the heteroaromatic furan branch. The coumarin-3-carboxamide scaffold is validated across multiple therapeutic areas, including Alzheimer’s disease, MAO-B inhibition, and anti-infective applications [1][2].

Scaffold: Coumarin-3-carboxamide-N-morpholine hybrid for cholinesterase and MAO-B pathway studies
Differentiator: Furan-2-yl branch at the ethyl linker provides a unique PAS-directed pharmacophore for mapping linker-region SAR
CNS probe: Predicted CNS MPO-compatible physicochemical profile supports blood-brain barrier penetration studies

Why Generic Coumarin-3-carboxamides Cannot Substitute


Within the coumarin-3-carboxamide-N-morpholine series, cholinesterase potency and selectivity are exquisitely sensitive to the linker architecture. Published structure–activity relationship (SAR) data show that altering the spacer length from ethyl to propyl or adding a single bromine substituent can invert AChE/BuChE selectivity profiles [1]. The target compound introduces a furan-2-yl branch at the α-carbon of the ethyl linker, a modification absent from all twelve compounds (5a–5l) in the benchmark Tehrani 2019 series [1]. This branch simultaneously increases steric bulk, introduces a hydrogen-bond-accepting oxygen, and raises computed lipophilicity (cLogP) relative to the unsubstituted ethylmorpholine prototype. Because coumarin-3-carboxamide activity depends on dual binding-site occupancy at AChE, substitution at this position directly modulates inhibitor–enzyme complementarity [1]. Consequently, in-class analogs lacking the furan-2-yl branch cannot be assumed equivalent in potency or selectivity.

Linker sensitivity: Coumarin-3-carboxamide cholinesterase potency shifts significantly with spacer length and substitution; unsubstituted propyl analogs may not replicate the furan-branch interaction profile.
Branch absence: The furan-2-yl group at the α-carbon of the ethyl spacer is absent in all published benchmark compounds (5a–5l); direct activity transfer from those analogs is unsupported.
Heterocycle mismatch: Pyrrolidine-for-morpholine substitution alters amine basicity (pKa ~8.3 vs. ~11.3) and hydrogen-bond capacity, potentially affecting selectivity and metabolic stability.

Quantitative Differentiation Evidence


AChE Inhibitory Potency: Linker-Branch Dependence

The closest structurally characterized comparator is compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide), which achieves an AChE IC₅₀ roughly 1.78‑fold more potent than rivastigmine [1]. Compound 5g carries an unsubstituted propyl spacer between the coumarin carboxamide and morpholine, whereas the target compound employs a shorter ethyl spacer substituted with a furan-2-yl group. Although direct AChE data for the target compound are not yet published, docking studies on the 5a–5l series confirm that the linker region occupies the enzyme’s peripheral anionic site (PAS) and that even small modifications alter PAS–ligand interactions [1]. Introducing a furan ring at the α‑position of the ethyl linker is predicted to increase PAS occupancy and hydrogen‑bonding capacity relative to the unadorned propyl chain in 5g, potentially modulating potency beyond the ~1.8× over rivastigmine benchmark [1].

AChE linker SAR
Class-level inference
Furan-ethyl linker vs. unsubstituted propyl in 5g; PAS occupancy modulation inferred from docking
Distinct PAS probe for mapping linker-region SAR; activity differentiation expected but not yet quantified.
Data to verify; direct AChE IC₅₀ for target compound unavailable.
Cholinesterase inhibition Alzheimer's disease Coumarin SAR

Predicted Lipophilicity Shift vs. Furylmethyl Analog

The furan-2-ylmethyl analog N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide contains a furan ring but lacks the morpholine moiety and the branched ethyl spacer [1]. The target compound’s dual heterocycle arrangement (morpholine + furan) increases molecular weight and topological polar surface area (TPSA) while the basic morpholine nitrogen confers pH‑dependent solubility distinct from the neutral furylmethyl analog [1]. Calculated cLogP for the target compound is estimated at 2.1 (ChemDraw v20), vs. 2.8 for the furylmethyl analog, indicating reduced lipophilicity that may improve CNS drug‑likeness while retaining sufficient passive permeability for blood–brain barrier penetration [1]. This balance is critical for CNS targets such as AChE and MAO‑B.

Lipophilicity shift
Cross-study comparable
ΔcLogP ≈ -0.7; ΔTPSA ≈ +21 Ų vs. furylmethyl analog
Improved CNS drug-likeness positioning relative to furylmethyl comparator; supports CNS MPO profiling.
Computed cLogP ≈ 2.1, TPSA ≈ 76 Ų (ChemDraw estimate).
Lipophilicity Physicochemical property Blood-brain barrier permeability

Morpholine vs. Pyrrolidine Heterocycle Differentiation

A closely related analog, N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, substitutes morpholine with pyrrolidine [1]. Morpholine introduces an oxygen atom that acts as an additional hydrogen-bond acceptor and modulates the pKa of the tertiary amine (morpholine pKa ≈ 8.3 vs. pyrrolidine pKa ≈ 11.3) [1]. In kinase and cholinesterase inhibitor series, morpholine-containing ligands frequently exhibit improved metabolic stability and target selectivity compared to pyrrolidine counterparts due to reduced basicity and altered hydrogen-bonding networks [1]. This substitution is therefore non‑trivial for pharmacological profiling.

Morpholine advantage
Class-level inference
Morpholine pKa ~8.3 vs. pyrrolidine ~11.3; additional H-bond acceptor
Lower basicity may reduce hERG and lysosomal trapping risks; relevant for cellular and in vivo study selection.
Based on class-level heterocycle SAR; target-specific data not reported.
Heterocycle SAR Enzyme inhibition Kinase selectivity

MAO-B Inhibitory Potential vs. Chromone-3-carboxamide Benchmark

Coumarin-3-carboxamide derivatives are established MAO-B inhibitors, with chromone-based analogs achieving picomolar IC₅₀ values (e.g., N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide: IC₅₀ = 403 pM) [1]. The target compound’s 2-oxo-2H-chromene (coumarin) core differs from the 4-oxo-4H-chromene (chromone) core by the position of the carbonyl group, which can influence MAO-B binding mode and selectivity over MAO-A [1]. While direct MAO-B data for the target compound are unavailable, the coumarin scaffold is a privileged structure for MAO-B, and the morpholine-furan substitution pattern offers an unexplored vector for enhancing isoform selectivity beyond current chromone benchmarks.

MAO-B scaffold potential
Class-level inference
Coumarin core vs. chromone benchmark (IC₅₀ 403 pM); unexplored morpholine-furan substitution
Privileged MAO-B scaffold entry; may offer selectivity handle absent in chromone references.
Direct MAO-B data for target compound not available; class-level inference only.
MAO-B inhibition Parkinson's disease Coumarin scaffold

Application Scenarios


CNS Drug Discovery: Alzheimer’s Disease Lead Optimization

The compound’s coumarin-3-carboxamide-N-morpholine core is a validated AChE inhibitory scaffold, with published analogs showing potency surpassing rivastigmine [1]. The furan-2-yl branch offers a unique vector for probing peripheral anionic site (PAS) interactions, which are critical for dual-binding AChE inhibitors. Medicinal chemistry teams can use this compound as a starting point for linker-region SAR studies aimed at improving selectivity over BuChE and reducing peripheral cholinergic side effects.

CNS Multiparameter Optimization (MPO) Profiling

With a predicted cLogP of ~2.1 and TPSA of ~76 Ų, the compound falls within the favorable CNS MPO range (cLogP <3, TPSA 40–90 Ų) [2]. Its morpholine moiety confers lower basicity than pyrrolidine analogs, potentially reducing hERG liability and lysosomal trapping. Pharmaceutical profiling groups can benchmark this compound against simpler furylmethyl or pyrrolidine analogs to validate the impact of the morpholine-furan combination on permeability, solubility, and metabolic stability.

Chemical Biology Tool: Dual AChE/MAO-B Pathway Dissection

Coumarin derivatives are privileged ligands for both AChE and MAO-B [1][3]. The target compound’s unexplored substitution pattern may confer a unique dual inhibition profile. Academic and industrial screening laboratories can deploy this compound in parallel AChE/MAO-B assays to identify whether the morpholine-furan motif produces a synergistic polypharmacology profile relevant to Alzheimer’s and Parkinson’s disease models.

Scaffold-Hopping Reference for Kinase and GPCR Lead Discovery

The 2-oxo-2H-chromene-3-carboxamide template is a recognized ATP-mimetic scaffold in kinase inhibitor design and has been claimed in S1P1 receptor modulator patents [4]. The morpholine-furan substitution pattern provides a handle for modulating hinge-binding interactions and solubility. Screening libraries incorporating this compound can serve as a diversity element for scaffold-hopping campaigns targeting kinases or GPCRs where coumarin-based inhibitors are underexplored.

Application
Selection Property
Validation Focus
AChE pathway studies (CNS research)
Linker-region SAR vector for peripheral anionic site (PAS) interactions
In vitro AChE/BuChE selectivity and PAS occupancy comparison vs. unsubstituted linker analogs
CNS multiparameter optimization profiling
Computed cLogP ~2.1 and TPSA ~76 Ų within favorable CNS MPO range
Experimental logD, PAMPA permeability, and brain tissue binding assessment
Dual AChE/MAO-B pathway dissection
Coumarin scaffold as privileged ligand for both enzymes
Parallel AChE and MAO-B inhibition assays; polypharmacology profile evaluation
Kinase/GPCR scaffold-hopping campaigns
2-oxo-2H-chromene-3-carboxamide as ATP-mimetic template with morpholine-furan solubility handle
Hinge-binding interaction profiling and selectivity panel screening
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